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molecular formula C12H12F3NO4 B8628320 N-[4-(3,3,3-Trifluoropropoxy)benzoyl]glycine CAS No. 915017-16-2

N-[4-(3,3,3-Trifluoropropoxy)benzoyl]glycine

Cat. No. B8628320
M. Wt: 291.22 g/mol
InChI Key: XEMFXPHEZWIVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497397B2

Procedure details

The same reactions as in Example 9 (9a) and (9b) were conducted using methyl 4-hydroxybenzoate (1.52 g, 9.99 mmol) and 3,3,3-trifluoropropan-1-ol (1.14 g, 9.99 mmol) to give 385 mg of the title compound (white powder, yield: 14%).
[Compound]
Name
Example 9 ( 9a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
1.14 g
Type
reactant
Reaction Step Four
Yield
14%

Identifiers

REACTION_CXSMILES
C1(CCO[C:7]2[CH:19]=[CH:18][C:10]([C:11]([NH:13][CH2:14][C:15]([OH:17])=[O:16])=[O:12])=[CH:9][CH:8]=2)CC1.OC1C=CC(C(OC)=O)=CC=1.[F:31][C:32]([F:37])([F:36])[CH2:33][CH2:34][OH:35]>>[F:31][C:32]([F:37])([F:36])[CH2:33][CH2:34][O:35][C:7]1[CH:19]=[CH:18][C:10]([C:11]([NH:13][CH2:14][C:15]([OH:17])=[O:16])=[O:12])=[CH:9][CH:8]=1

Inputs

Step One
Name
Example 9 ( 9a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CCOC1=CC=C(C(=O)NCC(=O)O)C=C1
Step Three
Name
Quantity
1.52 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Step Four
Name
Quantity
1.14 g
Type
reactant
Smiles
FC(CCO)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CCOC1=CC=C(C(=O)NCC(=O)O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 385 mg
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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